Glyceryl 1,3-distearate

概要

説明

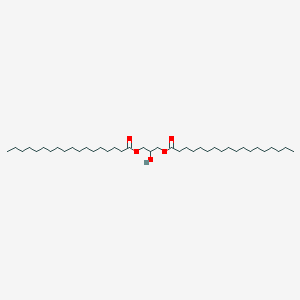

It is a white solid with the molecular formula C39H76O5 and a molecular weight of 625.02 g/mol . This compound is commonly used in various industrial and pharmaceutical applications due to its emulsifying and stabilizing properties.

準備方法

Synthetic Routes and Reaction Conditions: Glyceryl 1,3-distearate can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

Glycerol+2Stearic Acid→Glyceryl 1,3-distearate+2Water

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

化学反応の分析

Types of Reactions: Glyceryl 1,3-distearate primarily undergoes hydrolysis, oxidation, and esterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and stearic acid.

Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, including stearic acid derivatives.

Esterification: this compound can undergo further esterification reactions to form more complex esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Hydrolysis: Glycerol and stearic acid.

Oxidation: Stearic acid derivatives.

Esterification: More complex esters of glycerol and fatty acids.

科学的研究の応用

Chemical Properties and Structure

Glyceryl 1,3-distearate has the chemical formula and a molecular weight of approximately 625.02 g/mol. It is characterized by two stearic acid chains attached to the glycerol backbone at the 1 and 3 positions, which influences its solubility and functional properties in different environments.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. A notable study demonstrated its efficacy in reducing inflammation in bovine endothelial cells subjected to lipopolysaccharide (LPS) treatment. The compound significantly lowered the expression of pro-inflammatory cytokines such as IL-6 and IL-1β, indicating its potential for therapeutic use in inflammatory conditions .

Table 1: Anti-Inflammatory Effects of this compound

| Concentration (mM) | IL-6 Expression (fold change) | IL-1β Expression (fold change) |

|---|---|---|

| Control | 1.0 | 1.0 |

| 0.008 | 0.36 | 0.02 |

| 0.016 | 0.35 | - |

This data suggests that GDS could be a valuable component in formulations aimed at managing inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound did not exhibit harmful effects on cell viability at concentrations up to 0.032 mM. In fact, it demonstrated protective effects against LPS-induced cell death, further supporting its potential as a safe therapeutic agent .

Cosmetic Applications

This compound is frequently utilized in cosmetic formulations due to its emulsifying and stabilizing properties. It helps create stable emulsions and enhances the texture of creams and lotions. Its ability to improve skin hydration makes it a popular ingredient in moisturizers.

Case Study: Skin Tolerance

In a clinical evaluation involving human subjects applying formulations containing glyceryl dilaurate (a related compound), no significant skin irritation was observed over extended periods. This indicates that GDS may similarly be well-tolerated in cosmetic applications .

Food Science Applications

In food science, this compound serves as an emulsifier and stabilizer in various products. Its ability to enhance texture and prolong shelf life makes it valuable in processed foods.

Table 2: Food Applications of this compound

| Food Product Type | Functionality |

|---|---|

| Dairy Products | Emulsification |

| Baked Goods | Texture Improvement |

| Dressings and Sauces | Stabilization |

The safety profile of GDS as an indirect food additive has been established through regulatory assessments, indicating low toxicity risks associated with its consumption .

Research and Development Insights

Ongoing research continues to explore the multifaceted applications of this compound across different sectors:

- Analytical Techniques : Studies employing techniques like gas chromatography-mass spectrometry (GC-MS) have confirmed the presence of GDS in various natural extracts, facilitating its application in nutraceuticals .

- Synthetic Pathways : Investigations into synthetic routes for producing GDS have revealed efficient methods for generating this compound from glycerol and fatty acids through nucleophilic substitution reactions .

作用機序

The mechanism of action of glyceryl 1,3-distearate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. In biological systems, this compound can modulate the activity of enzymes involved in lipid metabolism and inflammation pathways .

類似化合物との比較

Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and pharmaceutical products.

Glyceryl tristearate: A triester of glycerol and stearic acid, used in the production of cosmetics and personal care products.

生物活性

Glyceryl 1,3-distearate (C39H76O5), a diester derived from glycerin and stearic acid, has garnered attention in the field of biochemistry for its various biological activities, particularly its anti-inflammatory properties . This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its molecular formula and a molar mass of approximately 625.02 g/mol. It is synthesized through the esterification of glycerin with stearic acid, often using acidic or basic catalysts under controlled heating conditions to favor the formation of the diester while minimizing unwanted by-products like mono- or triglycerides .

Anti-Inflammatory Effects

Recent studies have identified this compound as a significant bioactive compound with potent anti-inflammatory effects. In experiments involving bovine endothelial cells treated with lipopolysaccharides (LPS), this compound demonstrated a remarkable ability to reduce cell death and lower the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), CXCL3, and CXCL8. Specifically, concentrations of 0.008 mM and 0.016 mM were found to rescue up to 80.3% of cell viability compared to untreated controls .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (mM) | IL-1β Expression (Fold Change) | IL-6 Expression (Fold Change) | CXCL3 Expression (Fold Change) | CXCL8 Expression (Fold Change) |

|---|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| 0.008 | 0.05 | 0.66 | 0.65 | 0.30 |

| 0.016 | 0.02 | 0.36 | 0.35 | 0.12 |

The reduction in inflammatory markers indicates that this compound could be a promising candidate for therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits low toxicity at concentrations up to 0.032 mM , making it safe for use in cellular applications . The lack of cytotoxic effects even at elevated concentrations supports its potential as a therapeutic agent.

Applications in Drug Delivery

This compound's amphiphilic nature allows it to form self-assembling structures such as micelles and liposomes, which are beneficial for drug delivery systems. These structures can encapsulate hydrophobic drugs, improving their solubility and stability while facilitating targeted delivery. Additionally, its ability to form complexes with DNA suggests potential applications in gene therapy.

Study on Periodontal Inflammation

A study investigating the effects of this compound on periodontal inflammation demonstrated its efficacy in reducing inflammation induced by Porphyromonas gingivalis LPS in human gingival fibroblasts (HGF-1 cells). The study found that treatment with this compound significantly lowered inflammatory gene expression and improved cell viability under inflammatory conditions .

Safety Assessment

Safety assessments indicate that this compound does not present significant acute toxicity risks. In animal studies, it showed no tumor-promoting activity under normal conditions and only mild hyperplastic responses in specific experimental setups . These findings align with its classification as a safe ingredient for use in food and cosmetic products.

特性

IUPAC Name |

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892302 | |

| Record name | 1,3-Distearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-40-5, 1323-83-7 | |

| Record name | 1,3-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl distearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,3-distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Distearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Distearic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropane-1,3-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733QK35BCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Glyceryl 1,3-distearate detected and quantified in food products?

A: A recent study developed a method for determining this compound in milk using ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD). [] The method demonstrated good linearity, limits of detection and quantification, and acceptable recoveries, making it suitable for analyzing this compound in milk. This analytical technique allows researchers to monitor the levels of this compound in food products, ensuring quality control and compliance with regulations.

Q2: Can this compound be used in combination with other compounds to modify the properties of food products?

A: Research indicates that this compound, when combined with candelilla wax, exhibits a synergistic effect in structuring grapeseed oil oleogels. [] This specific blend, at a 25:75 ratio of this compound to candelilla wax, resulted in desirable characteristics such as a lower melting point, harder texture, increased viscoelasticity, and reduced oiling-off. This combination holds potential as a healthier alternative to saturated fats in various food applications.

Q3: Does this compound possess any biological activity?

A: Interestingly, this compound, identified in extracts of the plant Clinacanthus nutans, demonstrated anti-inflammatory activity against bovine mastitis pathogens. [] While the exact mechanism remains under investigation, this finding highlights the potential of this compound as a therapeutic agent, particularly in veterinary medicine. Further research is needed to fully elucidate its mode of action and explore its potential applications in treating inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。